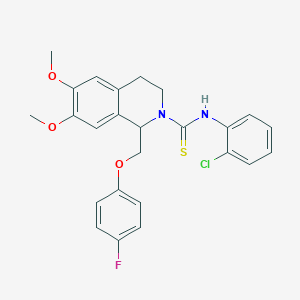![molecular formula C36H48N2O3 B11455169 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide](/img/structure/B11455169.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization and pharmaceuticals, due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide involves multiple steps. One common method includes the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process typically involves the use of catalysts such as sodium methylate or potassium hydroxide (KOH) under controlled temperatures and reaction times. For instance, using KOH as a catalyst, the reaction conditions might include a material ratio of 1:1.1 (2,6-di-tert-butylphenol to methyl acrylate), a dropping temperature of 110°C, and a reaction temperature of 130°C for 4 hours .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted phenols from substitution reactions.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized as a stabilizer in plastics and other materials to enhance their durability and lifespan
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s phenolic hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
3,5-di-tert-Butyl-4-hydroxyanisole: Known for its antioxidant properties and used in various applications.
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide is unique due to its complex structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications.
Properties
Molecular Formula |
C36H48N2O3 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-(4-propan-2-ylanilino)ethyl]propanamide |
InChI |
InChI=1S/C36H48N2O3/c1-23(2)26-16-18-28(19-17-26)37-34(41)32(27-14-11-24(3)12-15-27)38(10)31(39)20-13-25-21-29(35(4,5)6)33(40)30(22-25)36(7,8)9/h11-12,14-19,21-23,32,40H,13,20H2,1-10H3,(H,37,41) |
InChI Key |
VFSSWTVXLVFUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide](/img/structure/B11455089.png)
![N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11455090.png)
![2-Methoxyethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11455093.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B11455107.png)
![Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11455118.png)
![N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B11455123.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-[(3-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11455129.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B11455133.png)

![N-(3-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B11455146.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide](/img/structure/B11455164.png)
![8-(furan-2-yl)-4,4-dimethyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11455165.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide](/img/structure/B11455173.png)
